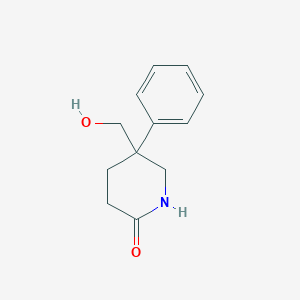

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-5-phenylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-12(7-6-11(15)13-8-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUULYRKQZCMHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1=O)(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Hydroxymethyl 5 Phenylpiperidin 2 One

Reactions at the Hydroxyl Group

The primary hydroxyl group (-CH₂OH) is a versatile site for a variety of chemical modifications, including esterification, etherification, and oxidation.

The hydroxyl group of 5-(hydroxymethyl)-5-phenylpiperidin-2-one is expected to undergo typical esterification reactions with carboxylic acids, acid chlorides, or acid anhydrides, usually in the presence of an acid catalyst. acs.org This reaction would lead to the formation of the corresponding ester derivatives. Similarly, etherification can be achieved by reacting the compound with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with alcohols.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride | 5-(Acetoxymethyl)-5-phenylpiperidin-2-one |

| Esterification | Benzoyl Chloride | 5-(Benzoyloxymethyl)-5-phenylpiperidin-2-one |

| Etherification | Methyl Iodide, NaH | 5-(Methoxymethyl)-5-phenylpiperidin-2-one |

This table represents expected products based on general chemical principles, not necessarily experimentally confirmed outcomes for this specific compound.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would likely yield the corresponding aldehyde, 5-oxo-5-phenyl-2-piperidone-5-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would be expected to oxidize the hydroxyl group directly to a carboxylic acid, resulting in 5-phenyl-2-oxopiperidine-5-carboxylic acid. The selective oxidation of hydroxymethyl groups is a common transformation in organic synthesis. rsc.orgmdpi.com

Table 2: Oxidation Reactions of the Hydroxyl Group

| Oxidation Product | Reagent |

|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) |

This table illustrates potential oxidation products and the reagents used to achieve them based on standard organic chemistry transformations.

Reactions Involving the Piperidin-2-one Nitrogen

The nitrogen atom within the δ-valerolactam ring is a secondary amide and can participate in several reactions, most notably N-alkylation and N-acylation.

The lactam nitrogen can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion can then react with various electrophiles. N-alkylation can be achieved by reacting the deprotonated lactam with alkyl halides, leading to the formation of N-alkylated derivatives. nih.gov Similarly, N-acylation can occur upon reaction with acyl chlorides or anhydrides, yielding N-acylated products. These reactions are fundamental in modifying the properties of lactam-containing compounds.

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | 1. NaH, 2. Methyl Iodide | 5-(Hydroxymethyl)-1-methyl-5-phenylpiperidin-2-one |

| N-Alkylation | 1. NaH, 2. Benzyl (B1604629) Bromide | 1-Benzyl-5-(hydroxymethyl)-5-phenylpiperidin-2-one |

| N-Acylation | 1. NaH, 2. Acetyl Chloride | 1-Acetyl-5-(hydroxymethyl)-5-phenylpiperidin-2-one |

This table shows expected products from N-alkylation and N-acylation reactions based on the general reactivity of lactams.

Lactams, being cyclic amides, can undergo hydrolysis under either acidic or basic conditions to yield the corresponding amino acid. In the case of this compound, hydrolysis would break the amide bond, opening the six-membered ring to form 5-amino-5-phenyl-6-hydroxyhexanoic acid. The conditions for such a ring-opening reaction, particularly for a δ-valerolactam, can be quite harsh. rsc.orgcardiff.ac.ukfiveable.me Ring-opening polymerization of δ-valerolactam is also a known process, often initiated by strong bases or organometallic catalysts, leading to the formation of polyamide chains. rsc.org While specific rearrangement processes for this molecule are not documented, lactams can, under certain conditions, undergo various skeletal rearrangements.

Reactivity of the Phenyl Ring

The phenyl group attached to the piperidin-2-one ring can undergo electrophilic aromatic substitution reactions. The substituent already present on the ring, a saturated heterocyclic system, is generally considered to be weakly activating or deactivating and will direct incoming electrophiles to the ortho and para positions. The steric hindrance from the piperidinone ring might favor substitution at the para position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (with an alkyl/acyl halide and a Lewis acid catalyst). The specific conditions required and the regioselectivity of these reactions would need to be determined experimentally.

Table 4: Potential Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

| Reaction Type | Reagents | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(Hydroxymethyl)-5-(4-nitrophenyl)piperidin-2-one |

| Bromination | Br₂, FeBr₃ | 5-(4-Bromophenyl)-5-(hydroxymethyl)piperidin-2-one |

| Sulfonation | SO₃, H₂SO₄ | 4-(5-(Hydroxymethyl)-2-oxopiperidin-5-yl)benzenesulfonic acid |

This table outlines plausible electrophilic aromatic substitution reactions and their predicted major products, assuming para-directing effects and considering steric factors.

Electrophilic Aromatic Substitution Reactions

Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, based on established principles of organic chemistry, hypothetical reaction schemes can be proposed.

Nitration: The introduction of a nitro group onto the phenyl ring would likely require strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho-, meta-, and para-substituted products, with the meta-isomer being the major product due to the deactivating nature of the substituent.

Halogenation: Reactions such as bromination or chlorination, typically carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would also be expected to favor substitution at the meta-position of the phenyl ring.

A hypothetical data table summarizing expected outcomes for electrophilic aromatic substitution reactions is presented below. It is important to note that these are predicted results based on general principles and await experimental verification.

| Reaction | Reagents | Expected Major Product | Predicted Yield Range (%) |

| Nitration | HNO₃, H₂SO₄ | 5-(Hydroxymethyl)-5-(3-nitrophenyl)piperidin-2-one | 40-60 |

| Bromination | Br₂, FeBr₃ | 5-(3-Bromophenyl)-5-(hydroxymethyl)piperidin-2-one | 50-70 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-(3-Acetylphenyl)-5-(hydroxymethyl)piperidin-2-one | 30-50 |

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of aryl halides and triflates. To subject this compound to such reactions, it would first need to be converted into a suitable substrate, typically an aryl halide or triflate. For instance, bromination of the phenyl ring would yield 5-(bromophenyl)-5-(hydroxymethyl)piperidin-2-one, which could then participate in various palladium-catalyzed couplings.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the phenyl moiety.

Heck-Mizoroki Reaction: The coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon double bond, attaching a vinyl group to the phenyl ring.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, leading to the synthesis of N-aryl derivatives.

Below is a hypothetical data table illustrating potential palladium-catalyzed cross-coupling reactions starting from a brominated derivative of the title compound. These examples are based on well-established methodologies in organic synthesis.

| Coupling Reaction | Reactants | Catalyst System | Product | Predicted Yield Range (%) |

| Suzuki-Miyaura | 5-(4-Bromophenyl)-5-(hydroxymethyl)piperidin-2-one, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-(Hydroxymethyl)-5-(biphenyl-4-yl)piperidin-2-one | 70-90 |

| Heck-Mizoroki | 5-(4-Bromophenyl)-5-(hydroxymethyl)piperidin-2-one, Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-(Hydroxymethyl)-5-(4-styrylphenyl)piperidin-2-one | 60-80 |

| Buchwald-Hartwig | 5-(4-Bromophenyl)-5-(hydroxymethyl)piperidin-2-one, Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Hydroxymethyl)-5-(4-morpholinophenyl)piperidin-2-one | 65-85 |

Stability and Degradation Pathways in Model Systems

The stability of this compound is a crucial aspect, particularly for its potential applications where it might be subjected to various environmental conditions. The molecule contains a lactam ring, which is an amide within a cyclic structure, and a primary alcohol. Both functional groups can be susceptible to degradation under certain conditions.

Hydrolytic Stability: The lactam ring can undergo hydrolysis under acidic or basic conditions to open the ring and form the corresponding amino acid, 5-amino-4-(hydroxymethyl)-4-phenylpentanoic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. Generally, lactams are more stable to hydrolysis than their acyclic amide counterparts, but extreme pH conditions can promote this degradation pathway.

Thermal Stability: At elevated temperatures, the compound may undergo decomposition. Potential thermal degradation pathways could involve dehydration of the hydroxymethyl group to form an exocyclic double bond or more complex fragmentation of the piperidinone ring.

Oxidative Stability: The primary alcohol is susceptible to oxidation to an aldehyde or a carboxylic acid in the presence of oxidizing agents. The phenyl ring could also be susceptible to oxidative degradation under harsh conditions, although it is generally more robust.

A summary of potential degradation pathways and the conditions that might promote them is provided in the table below. This information is based on the known reactivity of the functional groups present in the molecule.

| Degradation Pathway | Conditions | Major Degradation Product(s) |

| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., HCl), heat | 5-Amino-4-(hydroxymethyl)-4-phenylpentanoic acid hydrochloride |

| Base-catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 5-amino-4-(hydroxymethyl)-4-phenylpentanoate |

| Oxidation | Mild oxidizing agent (e.g., PCC) | 5-Formyl-5-phenylpiperidin-2-one |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 5-Carboxy-5-phenylpiperidin-2-one |

Further experimental studies are required to fully elucidate the specific conditions and kinetics of these degradation pathways for this compound.

Structure Activity Relationship Sar and Derivative Design for Research

Modulating the Phenyl Substituent

The phenyl ring at the C5 position is a critical determinant of the compound's properties and interactions. Modifications to this moiety can significantly influence binding affinity, selectivity, and pharmacokinetic profiles.

The electronic and steric properties of substituents on the phenyl ring can profoundly alter the molecule's interaction with target proteins. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) modifies the charge distribution of the aromatic ring, affecting its ability to engage in crucial interactions such as π-π stacking, cation-π, and hydrophobic interactions. science.govmdpi.com

For instance, studies on related aryl-heterocyclic systems have shown that introducing electron-withdrawing halogen atoms can increase hydrophobic interactions and enhance binding affinity with proteins like human serum albumin. researchgate.net The effect often correlates with the size and hydrophobicity of the halogen, with affinity increasing in the order F < Cl < Br < I. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) or hydroxyl can serve as hydrogen bond acceptors or donors, potentially introducing new, favorable interactions within a binding pocket. mdpi.com The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in a target protein. mdpi.com

Table 1: Predicted Impact of Phenyl Ring Substituents on Molecular Interactions

| Substituent (Position) | Electronic Effect | Potential Interaction Change | Predicted Affinity Impact |

|---|---|---|---|

| 4-Chloro | Electron-withdrawing | Enhanced hydrophobic interactions | Increase |

| 4-Methoxy | Electron-donating | Potential H-bond acceptor | Variable; depends on target |

| 4-Hydroxy | Electron-donating | H-bond donor/acceptor | Variable; depends on target |

| 3,5-di(CF3) | Strongly Electron-withdrawing | Increased hydrophobicity; altered electrostatics | Potentially significant increase |

This table is illustrative, based on general principles of medicinal chemistry and findings from related molecular scaffolds.

While phenyl rings are common in bioactive molecules, they can sometimes lead to metabolic liabilities or poor physicochemical properties. core.ac.uk Bioisosteric replacement, the substitution of the phenyl ring with a group that has a similar size, shape, and electronic character, is a key strategy to overcome these issues while retaining or improving biological activity. chem-space.comprismbiolab.com

Saturated, three-dimensional scaffolds are increasingly popular as phenyl ring mimics because they can improve properties like aqueous solubility and metabolic stability. nih.gov Prominent examples include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. core.ac.uknih.gov These rigid structures project their substituents with precise vectors that can mimic the 1,4-disubstitution pattern of a phenyl ring. nih.gov Another promising bioisostere is the bridged piperidine (B6355638) (BP) moiety, which has been shown to significantly enhance drug-like properties. nih.gov Replacing the phenyl group in 5-(Hydroxymethyl)-5-phenylpiperidin-2-one with such scaffolds could lead to novel analogs with improved pharmacokinetic profiles. enamine.net

Table 2: Phenyl Ring Bioisosteres and Their Potential Advantages

| Bioisostere | Key Feature | Potential Advantage |

|---|---|---|

| Bicyclo[1.1.1]pentane (BCP) | Rigid, linear scaffold | Improved solubility and metabolic stability |

| Bicyclo[2.2.2]octane (BCO) | Larger, rigid scaffold | Mimics phenyl spacing more closely than BCP |

| Cubane | Highly rigid, cage-like | Unique 3D vector space |

| Bridged Piperidine (BP) | Saturated heterocycle | Improved solubility and lipophilicity profile |

This table provides examples of potential bioisosteric replacements and their generally observed effects in drug discovery programs.

Variations of the Hydroxymethyl Group

The hydroxymethyl group at C5 provides a key hydrogen bonding point and influences the polarity of the molecule. Modifications to this side chain are a valuable tool for optimizing interactions.

Altering the length of the alkyl chain connecting the hydroxyl group to the piperidinone core (e.g., creating hydroxyethyl (B10761427) or hydroxypropyl analogs) can be used to probe the topology of a binding site. A longer chain may allow the hydroxyl group to reach and interact with amino acid residues that were previously out of range. However, increased chain length also adds conformational flexibility, which could be entropically unfavorable for binding. Branching on the side chain, such as in a 5-(1-hydroxyethyl) derivative, introduces a new chiral center and provides a more defined three-dimensional arrangement of substituents, which can enhance binding selectivity.

The hydroxyl group can be replaced by other functional groups with similar steric and electronic properties (isosteres) to fine-tune interactions. For example, replacing -OH with an amino group (-NH2) introduces a basic center that can form stronger hydrogen bonds or a salt bridge with an acidic residue like aspartate or glutamate. A thiol group (-SH) is less polar and can interact with different residues. Replacing the hydroxyl with a fluorine atom (-F) removes hydrogen bonding capability but can block metabolic oxidation and alter local electronic properties without a significant steric penalty. These subtle changes can have a dramatic impact on a compound's biological profile.

Conformational Analysis and Its Influence on Molecular Recognition Processes

The piperidin-2-one ring is not planar and typically adopts a chair or twisted-boat conformation. The specific conformation is influenced by the nature and orientation of the substituents. nih.gov In this compound, the two bulky substituents at the C5 position will have a strong preference for specific orientations to minimize steric strain.

Molecular mechanics calculations and spectroscopic methods can predict the most stable conformers. nih.gov The phenyl group, for instance, will likely favor an equatorial position to reduce steric clashes with the rest of the ring. nih.gov The relative orientation of the phenyl and hydroxymethyl groups, and how this arrangement is influenced by the ring's puckering, is critical for how the molecule presents its key interacting groups to a biological target. nih.gov Understanding the dominant low-energy conformations is essential for rational drug design, as only specific conformations may be able to fit into a binding site and elicit a biological response.

Stereoisomeric Effects on Chemical Reactivity and Molecular Biological Profiles

The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in determining its chemical and biological properties. For a chiral molecule like this compound, which possesses a stereocenter at the C5 position, the existence of different stereoisomers—specifically enantiomers in this case—can lead to significant variations in both its chemical reactivity and its interactions with biological systems. While specific research on the stereoisomers of this compound is not extensively detailed in the currently available literature, the principles of stereochemistry and findings from structurally related compounds provide a strong basis for understanding these potential effects.

The three-dimensional structure of a molecule is a critical determinant of its biological activity. acs.org In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit markedly different potencies, pharmacological actions, and toxicities. scirp.org This is because biological targets, such as enzymes and receptors, are themselves chiral environments. The interaction between a small molecule and its biological target is often likened to a lock-and-key mechanism, where a precise spatial fit is necessary for a biological response to be initiated.

For instance, in the case of γ-aminobutyric acid (GABA) analogs, which share structural similarities with the piperidin-2-one scaffold, the biological activity is highly dependent on the absolute configuration of the molecule. The (R)-enantiomer of drugs like Baclofen and Phenibut is significantly more active than the (S)-enantiomer. scirp.orgmdpi.com This difference in activity underscores the stereospecificity of their biological targets. It is therefore highly probable that the (R) and (S) enantiomers of this compound would also display distinct molecular biological profiles. One enantiomer may exhibit a higher affinity and/or efficacy for a particular biological target, while the other may be less active or even interact with a different target altogether, potentially leading to different therapeutic effects or side-effect profiles.

The influence of stereochemistry extends beyond biological activity to chemical reactivity. The arrangement of substituents around a chiral center can influence the accessibility of reactive sites within the molecule, thereby affecting the rates and outcomes of chemical reactions. For example, during the synthesis of piperidine derivatives, the stereochemistry of existing chiral centers can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. nih.gov

The following table summarizes the expected differences between the stereoisomers of this compound based on the general principles of stereochemistry observed in related compounds.

| Property | Expected Effect of Stereoisomerism | Rationale based on Analogous Compounds |

| Biological Activity | Significant differences in potency and efficacy between enantiomers. | Biological systems are chiral; enantiomers of GABA analogs like Baclofen and Phenibut show pronounced differences in activity. scirp.orgmdpi.com |

| Receptor Binding | Differential affinity for biological targets. | The three-dimensional fit between a ligand and a receptor is stereospecific. |

| Metabolism | Potential for different rates and pathways of metabolism. | Enzymes are chiral catalysts and often exhibit stereoselectivity towards their substrates. |

| Chemical Reactivity | Different reaction rates and products with chiral reagents. | The spatial arrangement of atoms can influence steric hindrance and the trajectory of reagent attack. |

| Toxicity | Possible differences in toxicological profiles. | One enantiomer may interact with off-target sites, leading to adverse effects not seen with the other. acs.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, including its geometry, stability, and electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies for Ground State Properties and Transition States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.

Ground State Properties: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For substituted piperidine (B6355638) rings, DFT can confirm the preferred conformation, which is typically a chair or a distorted chair form. nih.govnih.gov The calculations would precisely define bond lengths, bond angles, and torsion angles. The presence of bulky substituents at the C5 position—a phenyl group and a hydroxymethyl group—would significantly influence the ring's puckering and the orientation of these substituents.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For a related substituted piperidine, DFT calculations yielded a HOMO-LUMO gap of 3.110 eV, indicating high chemical reactivity. nih.gov

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms. | Determines the stable 3D structure, including the piperidin-2-one ring conformation (e.g., chair, boat, twist). |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; likely localized on the phenyl ring or oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; likely associated with the carbonyl group and phenyl ring. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A key indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. |

This interactive table summarizes the key ground state properties determined by DFT.

Transition States: Beyond ground state properties, DFT is invaluable for mapping reaction pathways by locating transition state structures. rsc.org For this compound, this could involve modeling reactions such as N-alkylation, hydrolysis of the lactam ring, or oxidation of the hydroxymethyl group. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of various chemical transformations.

Molecular Electrostatic Potential Analysis and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. bookpi.org The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

For this compound, the MEP map would reveal specific sites susceptible to electrophilic and nucleophilic attack:

Negative Potential (Red/Yellow): These regions are rich in electrons and are prone to attack by electrophiles. They would be concentrated around the carbonyl oxygen of the lactam and the oxygen of the hydroxymethyl group, which possess lone pairs of electrons.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to attack by nucleophiles. Such areas would be found around the hydrogen atom of the amide (N-H) and the hydrogen of the hydroxymethyl group (O-H).

Zero Potential (Green): These areas are neutral, typically found around the carbon-rich phenyl ring and the aliphatic carbons of the piperidine ring, although the π-system of the phenyl ring can also exhibit negative potential above and below the plane.

This analysis provides a qualitative prediction of intermolecular interactions, such as hydrogen bonding, where the positive potential sites on one molecule would interact with the negative sites on another. mdpi.com

Molecular Dynamics and Conformational Sampling Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exist as an ensemble of conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. mdpi.com

For this compound, the piperidine ring is not rigid and can exist in various conformations, such as chair, twist-boat, and boat forms. acs.org The presence of a quaternary carbon at C5 constrains the ring but does not eliminate its flexibility. Conformational analysis of substituted piperidines has shown that the relative energies of conformers can be predicted using molecular mechanics force fields. nih.gov

MD simulations can sample the vast conformational space of the molecule to identify the most stable and populated conformers in different environments (e.g., in a vacuum or in a solvent). researchgate.net Key areas of investigation using MD would include:

Ring Puckering: Determining the dominant conformation of the six-membered lactam ring.

Substituent Orientation: Analyzing the rotational freedom of the phenyl and hydroxymethyl groups. The orientation of the phenyl ring relative to the piperidine ring and the rotamers of the hydroxymethyl group can be explored.

Intramolecular Hydrogen Bonding: Investigating the possibility of a hydrogen bond between the hydroxymethyl group's hydrogen and the carbonyl oxygen. MD simulations can determine the stability and frequency of such an interaction.

By analyzing the MD trajectory, a conformational energy landscape can be constructed, revealing the relative free energies of different conformers and the energy barriers separating them. researchgate.net

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods are increasingly used to predict the outcome of chemical reactions, guiding synthetic efforts and providing mechanistic understanding. rsc.org For γ-lactams like this compound, several reaction types can be explored in silico.

The reactivity of γ-lactams can be complex, with potential reactions at the nitrogen atom, the carbonyl carbon, and the carbons alpha to the carbonyl and nitrogen. nih.govorganic-chemistry.org Computational modeling can help predict selectivity:

N-Functionalization vs. C-Functionalization: DFT calculations can compare the activation barriers for nucleophilic attack on an electrophile by the nitrogen atom versus the enolate formed by deprotonation at the C3 position. This helps predict whether N-alkylation or C-alkylation is more favorable under specific basic conditions.

Stereoselectivity: For reactions creating a new chiral center, computational models can predict the diastereoselectivity by comparing the energies of the transition states leading to different stereoisomers. For existing chiral γ-lactams, diastereoselective transformations have been explored, where non-covalent interactions may direct the stereochemical outcome. nih.gov

Reaction Mechanisms: For complex transformations, such as rearrangements or cycloadditions, computational chemistry can elucidate the step-by-step mechanism. researchgate.netacs.org This involves identifying all intermediates and transition states along the reaction coordinate, providing a complete energetic profile of the pathway.

Molecular Docking and Ligand-Target Interaction Profiling for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

As this compound is a novel structure, its biological targets are unknown. However, the piperidine scaffold is a common feature in many biologically active compounds, including those targeting the central nervous system. nih.gov A hypothetical docking study could explore the binding of this compound to various receptors to generate hypotheses about its potential pharmacological role.

For instance, docking studies could be performed against targets like the dopamine (B1211576) D2 receptor or sigma receptors, where many piperidine derivatives are known to bind. nih.govfigshare.com The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Docking Simulation: Placing the ligand in the protein's active site and using a scoring function to evaluate thousands of possible binding poses.

Analysis: The best poses are ranked based on their binding energy (or docking score), which estimates the binding affinity. A more negative score typically indicates stronger binding.

The analysis of the best-ranked pose provides mechanistic insights into the ligand-target interactions. This includes identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the active site. For example, the hydroxymethyl group and the N-H group could act as hydrogen bond donors, the carbonyl oxygen as a hydrogen bond acceptor, and the phenyl ring could engage in hydrophobic and π-π stacking interactions. mdpi.com

| Docking Parameter | Description | Example Insight for a Piperidine Derivative |

| Binding Energy (kcal/mol) | Estimated free energy of binding. | Scores between -6 and -7 kcal/mol suggest moderate binding affinity. researchgate.netmdpi.com |

| Hydrogen Bonds | Electrostatic interaction between H and an electronegative atom (O, N). | The N-H of the piperidine ring forms a hydrogen bond with a backbone carbonyl of an active site residue. |

| Hydrophobic Interactions | Interactions between nonpolar groups (e.g., phenyl ring, aliphatic carbons). | The phenyl group fits into a hydrophobic pocket lined with residues like Leucine and Phenylalanine. |

| π-π Stacking | Interaction between aromatic rings. | The ligand's phenyl ring stacks with the aromatic ring of a Tyrosine or Tryptophan residue in the protein. |

This interactive table illustrates typical results from a molecular docking study.

These computational profiling studies are essential first steps in rational drug design, providing a theoretical foundation for subsequent experimental validation.

Mechanistic Investigations of Molecular Interactions in Biological Systems Research Context

Characterization of Binding Interactions with Macromolecular Targets

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. These interactions are governed by a variety of non-covalent forces. For a compound like 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, its phenyl group, hydroxyl group, and lactam (cyclic amide) moiety would be key features in determining its binding profile.

Elucidation of Hydrogen Bonding Networks and Hydrophobic Interactions at the Molecular Level

Detailed molecular studies would be required to map the specific interactions of this compound with a biological target. The hydroxyl group and the amide group of the piperidinone ring are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. The phenyl group provides a significant hydrophobic surface, likely to engage in van der Waals forces and hydrophobic interactions within a corresponding pocket of a target protein. However, specific studies elucidating these interactions for this compound are not currently available in the public domain.

Stereochemical Requirements for Molecular Recognition and Binding Specificity

The stereochemistry of a molecule is often critical for its biological activity. This compound possesses a chiral center at the 5-position of the piperidinone ring. This means it can exist as two enantiomers, (R)- and (S)-. The specific three-dimensional arrangement of the phenyl and hydroxymethyl groups would dictate the precise fit into a binding site. It is common for one enantiomer to have significantly higher affinity or a different mode of action compared to the other. Research into the differential effects of the enantiomers of this compound has not been identified.

Enzyme Modulation Mechanisms

Small molecules can modulate the activity of enzymes through various mechanisms, either by enhancing or inhibiting their function.

Allosteric and Orthosteric Binding Site Characterization

Modulation of enzyme activity can occur at the orthosteric site, where the natural substrate binds, or at an allosteric site, which is a distinct regulatory site on the enzyme. While structurally similar compounds, such as certain 4-phenylpiperidine-2-carboxamide analogues, have been investigated as allosteric modulators of receptors like the serotonin 5-HT2C receptor, there is no specific data to indicate whether this compound acts as an enzyme modulator or to characterize its potential binding sites. nih.govnih.gov

Kinetic Studies of Enzyme Inhibition or Activation Mechanisms

To understand how a compound affects an enzyme, kinetic studies are performed. These experiments can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) or the mechanism of activation. Such studies would provide quantitative data on the potency and efficacy of this compound as an enzyme modulator. At present, there are no published kinetic studies for this compound.

Receptor Interaction Dynamics and Signaling Pathway Modulation

Beyond enzymes, small molecules frequently exert their effects by interacting with cellular receptors, thereby modulating intracellular signaling pathways. This can lead to a wide range of physiological responses. There is currently no available research detailing the interaction of this compound with any specific receptor or its impact on downstream signaling cascades.

Ligand-Receptor Complex Formation and Dissociation Kinetics

Detailed studies elucidating the formation of a ligand-receptor complex involving this compound are not presently available. Consequently, there is no specific information regarding the binding affinity, association rate constants (k_on), or dissociation rate constants (k_off) of this compound with any identified biological target. The kinetics of its interaction with receptors, which would provide crucial information about the stability and duration of the potential ligand-receptor complex, have not been reported.

Interactive Data Table: Ligand-Receptor Complex Formation and Dissociation Kinetics (Data Not Available)

| Parameter | Value | Research Context |

|---|---|---|

| Target Receptor(s) | Not Identified | N/A |

| Binding Affinity (K_d) | Not Determined | N/A |

| Association Rate (k_on) | Not Determined | N/A |

| Dissociation Rate (k_off) | Not Determined | N/A |

| Residence Time | Not Determined | N/A |

Impact on Downstream Molecular Events

In the absence of identified receptor targets and characterized binding kinetics, the impact of this compound on downstream molecular events has not been delineated. Research has not yet progressed to the stage of investigating the modulation of specific signaling pathways, changes in gene expression, or alterations in protein activity that might result from the interaction of this compound with biological systems. Therefore, a detailed account of its influence on cellular signaling cascades or other molecular-level events cannot be provided at this time.

Interactive Data Table: Impact on Downstream Molecular Events (Data Not Available)

| Downstream Event | Effect | Cellular/Molecular Pathway |

|---|---|---|

| Second Messenger Activation | Not Investigated | N/A |

| Protein Phosphorylation | Not Investigated | N/A |

| Gene Expression Modulation | Not Investigated | N/A |

| Enzyme Activity Regulation | Not Investigated | N/A |

Advanced Analytical Methods for Characterization and Quantification in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 5-(Hydroxymethyl)-5-phenylpiperidin-2-one from reaction mixtures and for assessing its purity. The selection of a specific technique is contingent on the compound's physicochemical properties and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile, thermally labile compounds like substituted piperidinones. Due to the lack of specific published HPLC methods for this compound, methodologies developed for analogous compounds, such as the major metabolite of phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), provide a relevant framework. nih.govnih.gov

A typical HPLC setup would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector, leveraging the chromophore of the phenyl group. nih.govnih.gov The table below illustrates a hypothetical HPLC method based on techniques used for similar compounds.

| Parameter | Condition | Reference |

| Column | C8, 5 µm, 4.6 x 150 mm | nih.gov |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | General Practice |

| Flow Rate | 1.0 mL/min | General Practice |

| Detection | UV at 254 nm | nih.gov |

| Injection Volume | 10 µL | General Practice |

| Column Temperature | 30 °C | General Practice |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, which contains polar functional groups (-OH, -NH), derivatization is often necessary to increase its volatility and thermal stability. nih.gov A common derivatization strategy involves silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be analyzed by GC-MS, providing both separation and structural information from the mass spectrometric fragmentation pattern. The following table outlines a potential GC-MS method for a derivatized analog.

| Parameter | Condition | Reference |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | General Practice |

| Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film | researchgate.netacademicjournals.org |

| Carrier Gas | Helium at 1 mL/min | researchgate.netacademicjournals.org |

| Injection Mode | Splitless | General Practice |

| Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min | General Practice |

| MS Ionization | Electron Ionization (EI) at 70 eV | researchgate.netacademicjournals.org |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C5 position, the separation of its enantiomers is crucial for stereoselective synthesis and biological studies. Chiral HPLC is the most common technique for determining enantiomeric excess. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with piperidine (B6355638) scaffolds. nih.govnih.gov The separation of enantiomers of a related compound, 5-(p-hydroxyphenyl)-5-phenylhydantoin, has been successfully achieved using a cellulose tris(4-methylbenzoate) column. nih.gov Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

| Parameter | Condition | Reference |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | nih.gov |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | General Practice |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Column Temperature | 25 °C | General Practice |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed for a complete structural assignment. nih.govmdpi.com

Expected ¹H NMR Resonances:

Phenyl protons: ~7.2-7.4 ppm (multiplet) chemicalbook.com

NH proton: ~6.0-8.0 ppm (broad singlet)

Hydroxymethyl protons (CH₂OH): ~3.5-3.8 ppm

Piperidine ring protons: ~1.8-3.5 ppm (complex multiplets) chemicalbook.com

Expected ¹³C NMR Resonances:

Carbonyl carbon (C=O): ~170-175 ppm nih.gov

Phenyl carbons: ~125-145 ppm nih.gov

Piperidine ring carbons: ~25-60 ppm

Hydroxymethyl carbon (CH₂OH): ~60-65 ppm

Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula. wvu.edu

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. wvu.eduresearchgate.net While a specific mass spectrum for this compound is not available, fragmentation patterns for related piperidine structures have been studied. researchgate.net Common fragmentation pathways for piperidine-containing compounds often involve cleavage of the ring or loss of substituents. researchgate.netraco.cat

For this compound, expected fragmentation could include:

Loss of the hydroxymethyl group (-CH₂OH)

Loss of water (H₂O) from the hydroxymethyl group

Cleavage of the piperidine ring, leading to characteristic fragment ions

Loss of the phenyl group or fragments thereof

The table below summarizes the key mass spectrometry techniques and their applications.

| Technique | Application | Expected Information for this compound | Reference |

| High-Resolution MS (HRMS) | Determination of exact mass and elemental formula. | Precise mass of the [M+H]⁺ or [M]⁺˙ ion, confirming the formula C₁₂H₁₅NO₂. | wvu.edu |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Identification of characteristic fragment ions resulting from the loss of functional groups and ring cleavage. | wvu.eduresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands include:

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: A moderate band around 3200 cm⁻¹ corresponding to the amide N-H group in the piperidinone ring.

C-H Stretch (Aromatic and Aliphatic): Sharp bands just above 3000 cm⁻¹ for the aromatic C-H bonds of the phenyl group and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and hydroxymethyl group.

C=O Stretch (Amide): A strong, sharp absorption band in the range of 1680-1630 cm⁻¹ is characteristic of the carbonyl group in the six-membered lactam (piperidin-2-one) ring.

C=C Stretch (Aromatic): Several weaker bands in the 1600-1450 cm⁻¹ region arising from the phenyl ring.

C-O Stretch: A band in the 1260-1000 cm⁻¹ region corresponding to the C-O single bond of the hydroxymethyl group.

The precise positions of these bands can provide insight into the molecular environment and intermolecular interactions, such as hydrogen bonding.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |

| Amide (N-H) | ~3200 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | <3000 | Stretching |

| Amide Carbonyl (C=O) | 1680 - 1630 (strong) | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Alcohol C-O | 1260 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The main chromophore in this compound is the phenyl ring.

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of the benzene (B151609) chromophore:

An intense band (the E2-band) is expected around 200-210 nm.

A weaker band (the B-band) with fine structure is anticipated around 250-270 nm.

The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent and the substituents on the phenyl ring. This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the absorbing species, according to the Beer-Lambert law. Analysis of complex mixtures using UV-Vis spectroscopy can be challenging due to overlapping peaks, necessitating supplementation with other analytical techniques for accurate compound identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, provides valuable insights into the expected solid-state conformation. nih.gov

Expected Structural Features:

Piperidinone Ring Conformation: The six-membered piperidinone ring is expected to adopt a non-planar conformation, most likely a chair or a twisted-chair form, to minimize steric strain. In the related structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the piperidine ring adopts a chair conformation. nih.gov

Substituent Orientation: The phenyl and hydroxymethyl groups at the C5 position will have specific axial or equatorial orientations relative to the plane of the piperidine ring. The thermodynamically most stable conformation would likely place the bulky phenyl group in an equatorial position to minimize steric hindrance.

Intermolecular Interactions: In the crystal lattice, molecules would be held together by a network of intermolecular forces. Hydrogen bonding involving the hydroxyl group (O-H) and the amide group (N-H) as donors, and the carbonyl oxygen (C=O) and hydroxyl oxygen as acceptors, would be the most significant of these interactions, leading to the formation of supramolecular structures like chains or layers. nih.govmdpi.com

The determination of the crystal structure would provide unequivocal proof of the compound's constitution and stereochemistry. The resulting data, including atomic coordinates, unit cell dimensions, and space group, are typically deposited in crystallographic databases for public access.

| Structural Parameter | Description | Expected Finding based on Analogs |

| Ring Conformation | The 3D shape of the piperidinone ring. | Likely a chair conformation. nih.gov |

| Phenyl Group Orientation | Position of the phenyl group relative to the ring. | Preferentially equatorial to minimize steric strain. |

| Hydroxymethyl Group Orientation | Position of the hydroxymethyl group relative to the ring. | Axial or equatorial, influenced by packing forces and intramolecular interactions. |

| Dihedral Angles | The angle between the plane of the piperidinone ring and the phenyl ring. | Significant twist is expected, as seen in related structures. researchgate.net |

| Hydrogen Bonding | Intermolecular O-H···O, N-H···O interactions. | Extensive hydrogen bonding network defining the crystal packing. nih.gov |

Microfluidic and High-Throughput Screening Analytical Platforms for Chemical Biology Research

In modern chemical biology and drug discovery, there is a constant need for rapid and efficient screening of compounds for biological activity. Microfluidic and high-throughput screening (HTS) platforms are revolutionary technologies that enable the testing of thousands to millions of compounds in a miniaturized and automated fashion. d-nb.info

While there is no specific literature detailing the use of this compound in such platforms, its potential application in these systems can be discussed. These systems manipulate tiny volumes of fluids (nanoliters to picoliters) in channels with dimensions of tens to hundreds of micrometers. d-nb.infobiochips.or.kr

Potential Applications in HTS and Microfluidics:

Target-Based Screening: If a specific biological target (e.g., an enzyme or receptor) is hypothesized for this compound, HTS could be used to rapidly assess its inhibitory or activating effects.

Cell-Based Assays: Microfluidic platforms are particularly well-suited for cell-based assays, allowing for the investigation of the compound's effects on cellular processes such as proliferation, apoptosis, or signaling pathways under precisely controlled conditions. nih.gov These platforms can create stable concentration gradients to study dose-dependent responses. nih.gov

Combinatorial Chemistry: HTS methodologies could be used to screen libraries of derivatives of this compound to identify structure-activity relationships (SAR).

The primary advantages of using microfluidic HTS platforms include significantly reduced consumption of samples and reagents, lower costs, shorter analysis times, and the potential for integrating multiple analytical steps onto a single "lab-on-a-chip" device. biochips.or.krnih.gov Different modalities, such as droplet-based, perfusion-based, or array-based platforms, can be employed depending on the specific research question. d-nb.infonjit.edu

Future Research Directions and Emerging Applications in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The advancement of green chemistry principles is reshaping the synthesis of complex molecules in the pharmaceutical and chemical biology sectors. ispe.orgpfizer.com Future synthetic strategies for 5-(hydroxymethyl)-5-phenylpiperidin-2-one must prioritize efficiency, safety, and environmental sustainability.

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.comwikipedia.org Traditional multi-step syntheses often employ protecting groups and stoichiometric reagents that lead to significant waste. jk-sci.com Future routes should focus on maximizing the incorporation of starting materials into the target structure. jocpr.com For instance, developing catalytic cascade reactions could assemble the piperidinone core in a single, highly efficient step, minimizing byproduct formation. jk-sci.com

Sustainability: The use of hazardous solvents and reagents is a major concern in chemical synthesis. mdpi.com Research should focus on employing greener solvents, such as water or bio-derived solvents like ethanol, and replacing toxic reagents with safer alternatives. mdpi.com Furthermore, designing energy-efficient processes that operate at ambient temperature and pressure will significantly reduce the environmental footprint of the synthesis. pharmaceutical-technology.com Catalytic methods, including biocatalysis using enzymes, offer high selectivity and efficiency under mild conditions, representing a key area for development. jk-sci.com

Below is a comparative table outlining potential synthetic strategies guided by green chemistry principles.

| Synthetic Strategy | Core Principle | Potential Advantage for Synthesis |

| Catalytic Asymmetric Cyclization | Atom Economy, Catalysis | Forms the chiral piperidinone ring in a single step with minimal waste, using a recyclable catalyst. |

| Biocatalytic Reduction | Sustainability, Efficiency | Utilizes enzymes for stereoselective reduction of a precursor, operating in aqueous media under mild conditions. |

| Continuous Flow Synthesis | Efficiency, Safety | Allows for rapid optimization, improved heat transfer, and safer handling of reactive intermediates, leading to higher throughput. |

| C-H Functionalization | Atom Economy, Step Reduction | Enables direct introduction of functional groups onto the phenyl or piperidine (B6355638) scaffold, avoiding pre-functionalized starting materials. |

Rational Design of Chemically Diverse Analog Libraries for Advanced Biological Probes

The systematic modification of a core scaffold to create a library of analogs is a powerful strategy for developing advanced biological probes and identifying new drug leads. nih.gov The structure of this compound offers multiple points for diversification to explore structure-activity relationships (SAR).

The key diversification points include:

The Phenyl Ring: Substitution on the aromatic ring (at the ortho-, meta-, or para-positions) with various electron-donating or electron-withdrawing groups can modulate electronic properties, lipophilicity, and steric interactions with biological targets.

The Hydroxymethyl Group: This functional group can be modified to introduce other functionalities. For example, it can be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or replaced with bioisosteres.

The Lactam Nitrogen: The N-H group can be alkylated or acylated to introduce new substituents that can probe interactions with target proteins or modify the compound's physicochemical properties.

The Piperidine Ring: Further substitution on the aliphatic ring could be explored to alter the scaffold's conformation and introduce additional interaction points.

The table below illustrates a strategy for building a diverse analog library from the core scaffold.

| Diversification Point | Chemical Modification | Potential Impact on Properties |

| Phenyl Ring | Introduction of halogens, methoxy (B1213986), or nitro groups. | Modulates target binding affinity, selectivity, and metabolic stability. |

| Hydroxymethyl Group | Esterification with various carboxylic acids. | Creates prodrugs or alters solubility and cell permeability. |

| Lactam Nitrogen | N-alkylation with small alkyl or benzyl (B1604629) groups. | Modifies lipophilicity and can introduce new vectors for target interaction. |

| Piperidine Ring | Introduction of methyl groups at C3 or C4. | Constrains the ring conformation, potentially improving binding affinity. |

Integration of Computational and Experimental Approaches for Predictive Design and Optimization

The synergy between computational modeling and experimental synthesis is crucial for accelerating the development of novel chemical probes. nih.gov This integrated approach allows for the rational design of molecules with desired properties, saving time and resources.

Predictive Design: Computational tools can be used to model the three-dimensional structure of this compound and its potential interactions with biological targets. ajchem-b.com Molecular docking simulations can predict binding modes and affinities for specific proteins, helping to prioritize which analogs to synthesize. nih.gov Properties such as absorption, distribution, metabolism, and excretion (ADME) can also be predicted in silico to identify candidates with favorable pharmacokinetic profiles early in the design process. nih.gov

Optimization: Once initial hits are identified through experimental screening, computational methods like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex. nih.gov These simulations help to understand the key interactions stabilizing the complex and guide further structural modifications to enhance potency and selectivity. Quantum chemical calculations can be employed to understand the electronic properties of the scaffold and its derivatives, providing a deeper understanding of their reactivity and interaction capabilities. nih.govmdpi.com

A typical workflow integrating these approaches is outlined below.

| Step | Computational Approach | Experimental Approach | Goal |

| 1. Target Identification | N/A | High-throughput screening of the parent compound. | Identify a biological target of interest. |

| 2. Hit Validation | Molecular Docking | Synthesis and in vitro validation of the initial hit. | Confirm the binding mode and initial activity. |

| 3. Library Design | In silico screening of virtual analogs. | Synthesis of a focused library based on computational predictions. | Design analogs with improved potency and properties. |

| 4. Lead Optimization | Molecular Dynamics, Free Energy Calculations | Detailed biological and biophysical characterization. | Refine the lead compound to maximize efficacy and selectivity. |

Exploration of this compound as a Privileged Scaffold for Chemical Biology Tool Development

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. rsc.orgscielo.brresearchgate.net These structures serve as excellent starting points for the development of drugs and chemical probes. nih.gov The piperidine moiety is a well-established privileged structure in medicinal chemistry. acs.org

The this compound core possesses several features that make it a strong candidate for a privileged scaffold:

Structural Rigidity and Complexity: The defined three-dimensional arrangement of the phenyl, hydroxymethyl, and lactam groups provides a specific conformational presentation for interacting with protein binding sites.

Functional Group Display: The scaffold presents a rich array of functional groups—a hydrogen bond donor/acceptor (lactam), a hydrogen bond donor/acceptor (hydroxyl), and an aromatic ring for π-stacking or hydrophobic interactions.

Stereochemical Diversity: The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which can exhibit different biological activities and provide a deeper understanding of target engagement.

By leveraging these features, the scaffold could be adapted to develop a wide range of chemical biology tools. For example, the hydroxymethyl group could serve as a handle for attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking agents to create probes for target identification, imaging, and studying biological pathways.

| Feature of the Scaffold | Rationale for Privileged Status | Potential Application in Chemical Biology |

| Piperidine Ring | Common motif in bioactive molecules, conformationally versatile. | Serves as a robust framework for building diverse libraries. |

| Quaternary Stereocenter | Provides a defined 3D orientation of substituents. | Enables stereoselective interactions with chiral biological targets like enzymes or receptors. |

| Hydroxymethyl Group | A versatile functional handle for chemical modification. | Site for conjugation of reporter tags (e.g., fluorophores) or affinity labels. |

| Phenyl Group | Facilitates hydrophobic and π-stacking interactions. | Key interaction moiety for binding to aromatic residues in protein pockets. |

| Lactam Moiety | Rigid amide that can act as a hydrogen bond donor and acceptor. | Crucial for anchoring the molecule within a binding site through hydrogen bonds. |

Q & A

Basic: How can researchers optimize the synthesis of 5-(hydroxymethyl)-5-phenylpiperidin-2-one under varying reaction conditions?

Methodological Answer:

Optimization involves systematic variation of parameters such as solvent polarity (e.g., polar aprotic solvents like DMF), temperature (controlled via reflux or cryogenic setups), and catalysts (e.g., acid/base catalysts or transition metals). For example, highlights the importance of temperature control and solvent selection in multi-step syntheses of structurally similar piperidinone derivatives. Yield optimization may require iterative testing using design-of-experiments (DoE) approaches, followed by purification via chromatography or recrystallization .

Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY for structural elucidation).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC or UPLC with UV/Vis detection for purity assessment.

demonstrates the use of PubChem-derived spectroscopic data (InChI, SMILES) for cross-verification, while outlines buffer preparation and assay protocols for quantitative analysis .

Basic: What standardized protocols exist for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (CLSI guidelines).

- Cytotoxicity screening: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).

and reference similar piperidinone derivatives tested for antimicrobial and anticancer activity, emphasizing the need for triplicate replicates and negative controls .

Advanced: How can computational methods elucidate the reaction mechanisms of this compound synthesis?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) to model transition states and intermediates.

- Reaction path sampling using software like Gaussian or ORCA.

highlights ICReDD’s approach to integrating computational modeling with experimental validation, reducing trial-and-error cycles in reaction design .

Advanced: How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:

- Structural analogs comparison: Analyze bioactivity trends across analogs (e.g., ’s pyrimidine derivatives) to identify substituent effects.

- Dose-response reevaluation: Test broader concentration ranges and alternative cell lines.

- Meta-analysis: Cross-reference findings with databases like PubChem or ChEMBL. emphasizes theoretical frameworks for reconciling discrepancies .

Advanced: What strategies ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

- Detailed protocols: Document reaction conditions (e.g., stirring speed, inert atmosphere) and equipment specifications.

- Open-source data sharing: Publish raw NMR/MS spectra, chromatograms, and code for computational models.

stresses transparency in methodology, including screen recordings or flowcharts for complex procedures .

Advanced: How can researchers assess the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

- In vitro ADME: Microsomal stability assays (e.g., liver microsomes for metabolic stability).

- In vivo pharmacokinetics: Administer via IV/oral routes in rodent models, with serial blood sampling for LC-MS/MS analysis.

references antiepileptic activity studies in vivo, highlighting dose-ranging and toxicity screening as critical steps .

Advanced: What role do molecular docking studies play in understanding the target interactions of this compound?

Methodological Answer:

- Target identification: Use homology modeling (e.g., SWISS-MODEL) if crystal structures are unavailable.

- Docking software: AutoDock Vina or Schrödinger Suite to predict binding affinities.

’s ICReDD framework integrates docking results with experimental validation to prioritize targets .

Advanced: How can structural analogs of this compound guide SAR studies?

Methodological Answer:

- Library design: Synthesize analogs with modifications to the hydroxymethyl or phenyl groups.

- Bioisosteric replacement: Substitute functional groups (e.g., -OH → -NH₂) to assess activity changes.

and provide examples of analog libraries for pyrimidine and pyrazinone derivatives, illustrating SAR trends .

Advanced: What methodologies stabilize this compound under storage or experimental conditions?

Methodological Answer:

- Thermal stability: TGA/DSC analysis to determine decomposition temperatures.

- Solution stability: Monitor degradation via HPLC in solvents like DMSO or aqueous buffers (pH 4–8).

and recommend inert storage conditions (argon atmosphere, -20°C) and buffer optimization for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.